molecular formula C7H6FNO3 B14850387 Methyl 6-fluoro-5-hydroxynicotinate

Methyl 6-fluoro-5-hydroxynicotinate

Cat. No.: B14850387
M. Wt: 171.13 g/mol
InChI Key: FHODCQFDDBMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-hydroxynicotinate typically involves the esterification of 6-fluoro-5-hydroxynicotinic acid. One common method includes the reaction of 6-fluoro-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-fluoro-5-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzymatic activity or interacting with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Uniqueness: Methyl 6-fluoro-5-hydroxynicotinate is unique due to the presence of both fluorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 6-fluoro-5-hydroxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODCQFDDBMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.